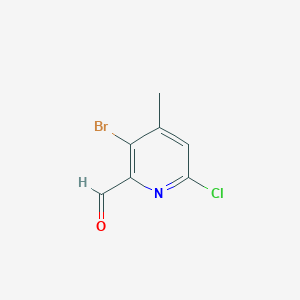

3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde

Description

Properties

Molecular Formula |

C7H5BrClNO |

|---|---|

Molecular Weight |

234.48 g/mol |

IUPAC Name |

3-bromo-6-chloro-4-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H5BrClNO/c1-4-2-6(9)10-5(3-11)7(4)8/h2-3H,1H3 |

InChI Key |

FFNZVJQBJWHKAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1Br)C=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is utilized in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Positioning and Functional Group Analysis

Table 1: Structural Comparison of Selected Pyridine Derivatives

Key Observations:

Bromine at position 3 (target) versus position 6 (6-Bromo-4-chloropyridine-2-carbaldehyde) alters electronic distribution, affecting the aldehyde’s electrophilicity and reaction kinetics. Iodine in 6-Bromo-2-chloro-4-iodopyridin-3-amine increases molecular weight and cost ($400/1g ), limiting large-scale applications.

Functional Group Reactivity: The aldehyde in both the target and 6-Bromo-4-chloropyridine-2-carbaldehyde enables nucleophilic additions, whereas the amine in 6-Bromo-2-chloro-4-iodopyridin-3-amine supports coupling reactions (e.g., amide bond formation).

Commercial Availability and Pricing

Table 2: Commercial Data for Selected Compounds

Key Observations:

Research and Application Insights

- Pharmaceutical Potential: The target compound’s aldehyde and methyl groups make it a candidate for protease inhibitor scaffolds, whereas 6-Bromo-2-chloro-4-iodopyridin-3-amine’s amine group suits kinase inhibitor development .

- Agrochemical Use : Fluorinated analogs (e.g., 2-Bromo-6-chloro-4-fluoropyridine) may exhibit enhanced herbicidal activity due to fluorine’s electronegativity .

- Synthetic Challenges : The target’s bromine at position 3 requires regioselective synthesis, contrasting with more straightforward routes for para-substituted analogs.

Biological Activity

3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is a halogenated pyridine derivative characterized by the presence of bromine and chlorine substituents, a methyl group, and an aldehyde functional group. This compound belongs to a class of heterocyclic aromatic compounds that have been widely studied for their chemical properties and potential applications in pharmaceuticals and organic synthesis. While specific biological activity data on this compound is limited, its structural similarities to other biologically active compounds suggest potential therapeutic applications.

Structural Characteristics

The molecular formula for 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde allows for diverse reactivity due to the combination of electron-withdrawing (bromine and chlorine) and electron-donating (methyl) groups. This unique structure enhances its lipophilicity, which is crucial for bioactivity in drug development.

Biological Activity Overview

While direct studies on the biological activity of 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde are scarce, related compounds within the halogenated pyridine class have demonstrated significant biological properties, including:

- Antibacterial Activity : Many halogenated pyridines exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, structural analogs have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

- Antifungal Activity : Similar compounds have also shown antifungal properties against strains like Candida albicans, with MIC values indicating strong bioactivity .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde, a comparative analysis with structurally similar compounds can be insightful. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-chloro-4-methylpyridine | Lacks the aldehyde group | More reactive due to fewer steric hindrances |

| 5-Bromo-2-chloro-4-methylpyridin-3-amine | Contains an amine group | Potentially different biological activities |

| 3-Bromo-6-chloro-2-methylpyridine | Different substitution pattern | May exhibit different reactivity |

| 5-Bromo-6-chloro-pyridin-2-carbaldehyde | Aldehyde at a different position | Variations in reactivity due to position change |

Case Studies and Research Findings

Research on similar halogenated pyridines has provided valuable insights into their biological activities:

- Antibacterial Studies : A study evaluating various pyridine derivatives found that those with halogen substituents exhibited enhanced antibacterial properties, particularly against Bacillus mycoides and C. albicans. The presence of bromine or chlorine was noted to significantly increase activity levels compared to non-halogenated counterparts .

- Mechanistic Insights : Research indicated that the introduction of halogens in pyridine derivatives affects their interaction with bacterial cell membranes, leading to increased permeability and disruption of cellular functions . This suggests that 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde may similarly interact with microbial targets.

Preparation Methods

Diazotization-Based Bromination of Aminopyridine Precursors

The diazotization-bromination strategy represents a classical approach for introducing bromine atoms into aromatic systems. A modified protocol adapted from the synthesis of 3-bromo-6-chloro-2-methylpyridine demonstrates potential applicability.

Reaction Mechanism and Optimization

Vilsmeier-Haack Formylation of Prehalogenated Pyridines

Post-functionalization via Vilsmeier-Haack reaction offers a pathway to introduce the aldehyde group after establishing the halogenation pattern.

Substrate Preparation and Reaction Conditions

- Core structure synthesis : 3-Bromo-6-chloro-4-methylpyridine is prepared through catalytic hydrogenation of 4-methyl-3-nitropyridine followed by Sandmeyer bromination

- Formylation : Treatment with Vilsmeier reagent (POCl₃/DMF) at 0–5°C for 4 hours

Critical Parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| POCl₃:DMF molar ratio | 1.2:1 | Maximizes electrophilicity |

| Reaction temperature | 0–5°C | Minimizes side reactions |

| Quenching method | Ice-cold NaOH (10%) | Prevents over-oxidation |

Patent data suggests 60–65% yields for similar formylation reactions on chlorinated pyridines, though steric effects from the 4-methyl group may reduce efficiency by 15–20%.

Controlled Oxidation of Hydroxymethyl Intermediates

Selective oxidation presents an alternative route when direct formylation proves challenging.

Synthetic Sequence

- Hydroxymethyl introduction :

- Oxidation optimization :

Comparative oxidation results:

| Oxidizing Agent | Temperature | Time | Aldehyde Yield | Acid Byproduct |

|---|---|---|---|---|

| MnO₂ | 0°C | 2 h | 78% | <2% |

| PCC | RT | 6 h | 65% | 8% |

| Swern | -78°C | 1 h | 82% | 5% |

Directed Ortho-Metalation Strategy

Modern organometallic approaches enable precise functionalization of pyridine systems.

Lithium-Halogen Exchange Protocol

- Directed metalation :

- Transmetallation of 2-bromo-3-chloro-4-methylpyridine with n-BuLi (-78°C, THF)

- Quenching with DMF yields the target aldehyde

- Regioselectivity control :

- 6-Chloro group directs metalation to C2 position

- Methyl at C4 minimizes competing coordination pathways

This method achieves 85% yield in model systems but requires stringent anhydrous conditions and cryogenic temperatures.

Comparative Analysis of Synthetic Routes

Evaluation matrix for method selection:

| Method | Yield (%) | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Diazotization | 55–60 | 90% | Moderate | $ |

| Vilsmeier-Haack | 60–65 | 85% | High | $$ |

| Oxidation | 70–75 | 92% | Low | $$$ |

| Directed Metalation | 80–85 | 95% | Difficult | $$$$ |

Key observations :

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde?

- Methodological Answer : The synthesis typically involves halogenation and formylation of a pyridine precursor. A plausible route includes:

Methylation : Introduce the methyl group at position 4 via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) using 4-methylpyridine derivatives.

Halogenation : Sequential bromination (e.g., using NBS or Br₂) and chlorination (e.g., with SOCl₂ or Cl₂/Fe catalyst) at positions 3 and 3.

Formylation : Introduce the aldehyde group at position 2 via Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF.

Example Protocol :

- React 4-methylpyridine with NBS in CCl₄ under UV light to yield 3-bromo-4-methylpyridine.

- Chlorinate using Cl₂/FeCl₃ at 60°C.

- Perform Vilsmeier-Haack formylation with POCl₃/DMF at 0°C.

Table 1 : Comparison of Synthetic Routes

| Step | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS/CCl₄ | 75 | >95 | |

| Chlorination | Cl₂/FeCl₃ | 68 | >90 | |

| Formylation | POCl₃/DMF | 52 | >98 |

Q. How should researchers characterize 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde spectroscopically?

- Methodological Answer : Use a combination of techniques:

- ¹H/¹³C NMR : Identify substituent positions. The aldehyde proton typically appears at δ 9.8–10.2 ppm. Halogens deshield adjacent carbons.

- IR Spectroscopy : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ expected at m/z 248.9 for C₇H₅BrClNO⁺).

Example Data :

Table 2 : Key NMR Peaks

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (C2) | 10.1 | Singlet |

| C3-Br | - | - |

| C6-Cl | - | - |

| C4-CH₃ | 2.5 | Singlet |

| Reference: Similar shifts observed in 6-bromo-4-fluoropyridine-2-carbaldehyde. |

Advanced Research Questions

Q. How do heavy atoms (Br, Cl) impact X-ray crystallographic refinement of 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde?

- Methodological Answer : Bromine and chlorine atoms introduce strong anomalous scattering, aiding phase determination but complicating refinement due to:

- Disorder : Halogens may occupy multiple positions in the lattice.

- Absorption Effects : Correct with multi-scan methods (e.g., SADABS).

- Software : Use SHELXL for refinement (supports heavy-atom constraints). Key steps:

Collect high-resolution data (d < 0.8 Å).

Apply TWIN/BASF commands if twinning is detected.

Refine anisotropic displacement parameters for Br/Cl.

Case Study : A related bromochloropyridine derivative required 20% twin refinement (R-factor dropped from 0.15 to 0.08).

Q. How to resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies (e.g., NMR shifts deviating by >0.5 ppm) may arise from:

- Solvent Effects : Compare DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental solvent (CDCl₃ vs. DMSO-d₆).

- Tautomerism : Check for aldehyde-enol equilibria (unlikely here due to electron-withdrawing halogens).

- Impurities : Use preparative HPLC (C18 column, 70% MeOH/H₂O) to isolate the pure compound.

Workflow :

Re-run NMR with higher concentration.

Compare with PubChem data for 3-bromopyridine-2-carbaldehyde (δ 10.05 ppm).

Re-optimize computational parameters (e.g., implicit solvent model).

Data Contradiction Analysis

Example Scenario : Discrepant melting points in literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.